REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N:7]1([CH2:12][CH2:13][O:14][C:15]2[CH:23]=[CH:22][C:18]([C:19]([NH2:21])=O)=[CH:17][CH:16]=2)[CH2:11][CH2:10][CH2:9][CH2:8]1>C1COCC1>[N:7]1([CH2:12][CH2:13][O:14][C:15]2[CH:16]=[CH:17][C:18]([CH2:19][NH2:21])=[CH:22][CH:23]=2)[CH2:8][CH2:9][CH2:10][CH2:11]1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
132 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
4-[2-(1-pyrrolidinyl)ethoxy]benzamide
|
Quantity
|
389 mg
|
Type
|
reactant
|
Smiles
|
N1(CCCC1)CCOC1=CC=C(C(=O)N)C=C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 20 h
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
then quenched with water (0.250 mL)
|
Type
|
ADDITION
|
Details
|
Aqueous sodium hydroxide (0.250 mL of 15% w/v) then water (0.750 mL) was added
|
Type
|
WASH
|
Details
|
was washed with THF (3×15 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined organics were concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)CCOC1=CC=C(CN)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 372 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 101.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |